molecular formula C9H5Br2NS B6192005 4,5-dibromo-3-phenyl-1,2-thiazole CAS No. 2694745-21-4

4,5-dibromo-3-phenyl-1,2-thiazole

Cat. No. B6192005
M. Wt: 319
InChI Key:
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Description

4,5-Dibromo-3-phenyl-1,2-thiazole (DBPT) is a heterocyclic organic compound that has recently been the subject of scientific research due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. DBPT is a highly reactive compound with interesting properties that make it a useful tool for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,5-dibromo-3-phenyl-1,2-thiazole involves the bromination of 3-phenyl-1,2-thiazole followed by a second bromination step.

Starting Materials
3-phenyl-1,2-thiazole, Bromine, Acetic acid, Hydrogen peroxide

Reaction
Step 1: Dissolve 3-phenyl-1,2-thiazole in acetic acid., Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete., Step 3: Filter the resulting product and wash with water., Step 4: Dissolve the product in acetic acid., Step 5: Add hydrogen peroxide dropwise to the solution while stirring at room temperature until the reaction is complete., Step 6: Filter the resulting product and wash with water., Step 7: Dry the product under vacuum to obtain 4,5-dibromo-3-phenyl-1,2-thiazole.

Scientific Research Applications

4,5-dibromo-3-phenyl-1,2-thiazole has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the study of its mechanism of action. In particular, 4,5-dibromo-3-phenyl-1,2-thiazole has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and thiazoles. It has also been used in the synthesis of drugs, such as the anti-cancer drug 5-fluorouracil.

Mechanism Of Action

The mechanism of action of 4,5-dibromo-3-phenyl-1,2-thiazole is not yet fully understood, but it is believed to involve the formation of a reactive intermediate that can react with other molecules. This intermediate is believed to be formed through a radical-type reaction, in which the phenyl group of 4,5-dibromo-3-phenyl-1,2-thiazole reacts with a nucleophile, such as an amine or a hydroxyl group. The intermediate then reacts with other molecules to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,5-dibromo-3-phenyl-1,2-thiazole are not yet fully understood. However, some studies have suggested that 4,5-dibromo-3-phenyl-1,2-thiazole may have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. Additionally, 4,5-dibromo-3-phenyl-1,2-thiazole may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 4,5-dibromo-3-phenyl-1,2-thiazole in laboratory experiments is its high reactivity and the ability to form a wide range of products. Additionally, 4,5-dibromo-3-phenyl-1,2-thiazole can be synthesized relatively easily and inexpensively. However, 4,5-dibromo-3-phenyl-1,2-thiazole is also highly toxic and should be handled with caution. Additionally, the mechanism of action of 4,5-dibromo-3-phenyl-1,2-thiazole is not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the research and development of 4,5-dibromo-3-phenyl-1,2-thiazole. These include further studies on its mechanism of action, the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, and the study of its biochemical and physiological effects. Additionally, further research could be done on the synthesis of other compounds using 4,5-dibromo-3-phenyl-1,2-thiazole as a starting material. Finally, further research could be done on the potential therapeutic applications of 4,5-dibromo-3-phenyl-1,2-thiazole, such as its potential use in the treatment of neurological disorders.

properties

CAS RN

2694745-21-4

Product Name

4,5-dibromo-3-phenyl-1,2-thiazole

Molecular Formula

C9H5Br2NS

Molecular Weight

319

Purity

95

Origin of Product

United States

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